(4-Hydroxyphenyl)diphenylmethanol

Übersicht

Beschreibung

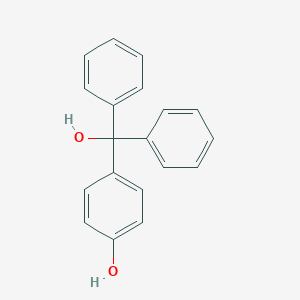

(4-Hydroxyphenyl)diphenylmethanol, also known as 4-Hydroxytrityl Alcohol, is an organic compound with the molecular formula C19H16O2. It is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring, which is further connected to a diphenylmethanol structure. This compound is notable for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (4-Hydroxyphenyl)diphenylmethanol can be synthesized through several methods. One common approach involves the reaction of benzophenone with phenol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the hydroxyl group of phenol attacks the carbonyl carbon of benzophenone, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product with a purity of over 98% .

Analyse Chemischer Reaktionen

Catalytic Hydrogenation

While not directly reported for (4-hydroxyphenyl)diphenylmethanol, analogous benzhydrols are synthesized via catalytic hydrogenation of benzophenones. For example:

-

Substrate : Benzophenone derivatives

-

Catalyst : Pd-Cu-Sn/C (1–10 wt% Pd, 1–5 wt% Cu/Sn) with sodium acetate as a stabilizer

-

Conditions : 0.2–5.0 MPa H₂, 40–120°C, 1–10 h

-

Outcome : Conversion rates >98% and selectivity up to 75.9% for benzhydrol derivatives

This method highlights the potential for synthesizing substituted benzhydrols via selective hydrogenation.

Electrochemical Carboxylation

Diarylmethanols undergo direct carboxylation with CO₂ under electrochemical conditions:

-

Substrate : Diarylmethanol derivatives

-

Conditions : Constant-current electrolysis in DMSO, Pt cathode, Mg anode

-

Reaction :

This one-step protocol replaces the hydroxyl group with a carboxylic acid, offering a green alternative to traditional methods.

Stability Under Acidic/Basic Conditions

This compound exhibits notable stability:

| Condition | Stability Outcome | Source |

|---|---|---|

| 15% TFA | No decomposition after 12 h | |

| 40% NH₄OH | Stable in aqueous THF at RT | |

| 10% LiOH/KOH | Resists saponification in THF-MeOH | |

| Lewis acids (AlCl₃, BCl₃) | No reaction observed |

This stability enables its use as a linker in solid-phase synthesis under harsh conditions .

Oxidation

The benzhydrol hydroxyl group can be oxidized to a ketone:

-

Reagents : CrO₃, PCC, or Jones reagent

-

Product : (4-Hydroxyphenyl)diphenylmethanone (theoretical)

Reduction

Reduction typically targets the alcohol moiety:

-

Reagents : LiAlH₄ or NaBH₄ (ineffective due to existing alcohol)

-

Alternative : Catalytic hydrogenation may reduce aromatic rings under extreme conditions.

Protection/Deprotection

-

Protection : The phenolic -OH can be acetylated using acetic anhydride/pyridine.

-

Deprotection : Stable to TFA, enabling orthogonal deprotection strategies .

Nucleophilic Substitution

-

Reagents : SOCl₂, PBr₃

-

Product : Chloride or bromide derivatives (theoretical, not directly reported).

Comparison with Analogous Compounds

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Protecting Group in Organic Chemistry

(4-Hydroxyphenyl)diphenylmethanol serves as an effective protecting group for carboxylic acids in organic synthesis. Its derivatives exhibit stability under a range of acidic and basic conditions, making them suitable for use in complex organic reactions. For instance, certain derivatives have shown resistance to nucleophilic attacks and can be cleaved selectively under mild conditions, such as treatment with trifluoroacetic acid (TFA) . This property allows chemists to utilize the compound in solid-phase synthesis, where it acts as a linker for various functional groups, facilitating the generation of diverse compound libraries .

Linkers for Solid-Phase Synthesis

The compound's ability to stabilize linkers in solid-phase synthesis is significant. It enables the immobilization of carboxylic acids, amines, and alcohols, which can later be cleaved under specific conditions . This application is crucial for the development of combinatorial libraries used in drug discovery.

Medicinal Chemistry

Pharmaceutical Applications

Research indicates that this compound derivatives may have potential therapeutic applications. For example, compounds derived from this structure have been explored for their ability to interact with muscarinic acetylcholine receptors (mAChR), which are implicated in various neurological disorders . The modulation of these receptors can lead to advancements in treatments for diseases such as Alzheimer's and other cognitive disorders.

Synthesis of Bioactive Compounds

The compound has also been utilized in synthesizing bioactive molecules. Its derivatives have been shown to possess significant biological activity, including anti-inflammatory and anticancer properties . These findings highlight the versatility of this compound as a building block in medicinal chemistry.

Material Science

Polymer Chemistry

In material science, this compound is explored for its role in developing advanced polymeric materials. Its derivatives can be incorporated into polymer matrices to enhance thermal stability and mechanical properties . The compound's ability to undergo various chemical modifications allows for tailoring material properties for specific applications.

Photostability and Thermal Properties

Studies have shown that this compound exhibits photostability under UV irradiation, making it suitable for applications where light exposure is a concern . Additionally, its thermal properties contribute to its utility in high-performance materials that require durability under varying conditions.

Case Studies

Wirkmechanismus

The mechanism of action of (4-Hydroxyphenyl)diphenylmethanol involves its interaction with molecular targets through hydrogen bonding and other intermolecular forces. The hydroxyl group plays a crucial role in these interactions, enabling the compound to act as an antioxidant by donating hydrogen atoms to neutralize free radicals. This property is particularly valuable in biological systems where oxidative stress is a concern.

Vergleich Mit ähnlichen Verbindungen

Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.

Benzophenone: Lacks the hydroxyl group but has a similar diphenylmethanol structure.

Diphenylmethanol: Similar structure but without the hydroxyl group on the phenyl ring

Uniqueness: (4-Hydroxyphenyl)diphenylmethanol is unique due to the presence of both a hydroxyl group and a diphenylmethanol structure, which imparts distinct chemical and physical properties.

Biologische Aktivität

(4-Hydroxyphenyl)diphenylmethanol, also known as 4-Hydroxytrityl Alcohol, is an organic compound with the molecular formula CHO. This compound has garnered attention in various fields due to its potential biological activities, particularly its antioxidant and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and biochemical mechanisms.

Chemical Structure and Properties

The structure of this compound consists of a hydroxyl group attached to a phenyl ring, which is further linked to a diphenylmethanol framework. This unique structure is significant for its biological interactions:

- Molecular Formula : CHO

- Molecular Weight : 288.33 g/mol

- Functional Groups : Hydroxyl (-OH), phenyl rings

Antioxidant Activity

This compound has been investigated for its antioxidant properties. The presence of the hydroxyl group allows it to donate hydrogen atoms to neutralize free radicals, thereby mitigating oxidative stress in biological systems. Research indicates that compounds with similar structures can effectively scavenge reactive oxygen species (ROS), leading to reduced lipid peroxidation and improved cellular health .

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably, it has shown promise in inhibiting cell growth and inducing apoptosis in various cancer cell lines. For instance, it has been compared with other phenolic compounds like p-methylaminophenol and fenretinide, demonstrating significant antiproliferative effects against cancerous cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) .

The mechanism through which this compound exerts its biological effects involves several biochemical pathways:

- Antioxidant Mechanism : The compound acts by donating hydrogen atoms to free radicals, thus reducing oxidative damage.

- Cell Cycle Regulation : It may influence cell cycle progression by modulating key regulatory proteins involved in apoptosis and cell proliferation.

- Gene Expression Modulation : Research suggests that this compound can alter the expression levels of genes associated with oxidative stress response and apoptosis .

Case Studies

Eigenschaften

IUPAC Name |

4-[hydroxy(diphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O2/c20-18-13-11-17(12-14-18)19(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,20-21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEIRHBKKYVWAOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294656 | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15658-11-4 | |

| Record name | 15658-11-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Hydroxyphenyl)diphenylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the crystal structure of (4-hydroxyphenyl)diphenylmethanol influence its dehydration reaction?

A1: The crystal structure of this compound plays a crucial role in its solid-state dehydration to form diphenylquinomethane (fuchsone). While the related compound (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol exhibits a crystal structure with cross-linked double chains held by a "square" of four hydrogen-bonded hydroxyl groups [], this compound displays a slightly altered arrangement. This difference in arrangement limits the hydrogen bonding network to only three hydroxyl groups within a set of four molecules []. This subtle variation in crystal packing directly impacts the ease of dehydration in the solid state.

Q2: Are there any structural similarities between this compound and its derivative, (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol, despite the differences in their hydrogen bonding networks?

A2: Yes, despite the variation in hydrogen bonding patterns, the relative positions of four molecules in both this compound and (3,5-dibromo-4-hydroxyphenyl)diphenylmethanol share some similarities []. This suggests that the overall molecular shape and packing arrangement retain some common features, even if specific intermolecular interactions are altered. Further investigation into these structural similarities can provide insights into the factors governing the crystal packing and solid-state reactivity of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.